molecular formula C5H8N4OS B2504319 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide CAS No. 1299431-26-7

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B2504319
CAS No.: 1299431-26-7
M. Wt: 172.21
InChI Key: BLQZBVCYJPMNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound with the molecular formula C5H8N4OS. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives, which 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is a part of, have been found to interact with various enzymes and proteins

Cellular Effects

It is known that thiadiazole derivatives can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are still being researched.

Molecular Mechanism

It is known that thiadiazole derivatives can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives can have long-term effects on cellular function in in vitro or in vivo studies . The specific temporal effects of this compound are still being researched.

Dosage Effects in Animal Models

It is known that thiadiazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses . The specific dosage effects of this compound are still being researched.

Metabolic Pathways

It is known that thiadiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways of this compound are still being researched.

Transport and Distribution

It is known that thiadiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation . The specific transport and distribution of this compound are still being researched.

Subcellular Localization

It is known that thiadiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific subcellular localization of this compound is still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group enhances its solubility and may influence its interaction with biological targets compared to other thiadiazole derivatives .

Properties

IUPAC Name

5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQZBVCYJPMNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299431-26-7
Record name 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.